p-Chlorobenzyl-p-chlorophenyl sulfone

Catalog No.
S794389
CAS No.
7082-99-7
M.F
C13H10Cl2O2S
M. Wt
301.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Chlorobenzyl-p-chlorophenyl sulfone

CAS Number

7082-99-7

Product Name

p-Chlorobenzyl-p-chlorophenyl sulfone

IUPAC Name

1-chloro-4-[(4-chlorophenyl)sulfonylmethyl]benzene

Molecular Formula

C13H10Cl2O2S

Molecular Weight

301.2 g/mol

InChI

InChI=1S/C13H10Cl2O2S/c14-11-3-1-10(2-4-11)9-18(16,17)13-7-5-12(15)6-8-13/h1-8H,9H2

InChI Key

OWFDXWCBYKXLRB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CS(=O)(=O)C2=CC=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)C2=CC=C(C=C2)Cl)Cl

The exact mass of the compound p-Chlorobenzyl-p-chlorophenyl sulfone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404953. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

p-Chlorobenzyl-p-chlorophenyl sulfone (CAS 7082-99-7), commonly known as chlorbenside sulfone, is a fully oxidized diaryl sulfone utilized primarily as a high-purity analytical reference material for agrochemical residue monitoring and as an electron-deficient intermediate in advanced organic synthesis. As the terminal environmental metabolite of the acaricide chlorbenside, it features quantifiable oxidative resistance and a consistent chromatographic profile. For procurement teams supporting environmental testing, forensic laboratories, or agrochemical development, securing >98% purity chlorbenside sulfone is required for accurate mass calibration, multi-residue GC-MS/LC-MS screening, and reproducible synthetic scale-up where the precise electronic induction of the sulfone linkage is necessary [1].

Attempting to substitute chlorbenside sulfone with its parent sulfide (chlorbenside), the intermediate sulfoxide, or structurally related sulfones like tetradifon introduces severe analytical and synthetic liabilities. In analytical workflows, environmental weathering rapidly oxidizes the parent sulfide; thus, relying on chlorbenside as a calibration standard leads to massive under-quantification of total field residues. Standardized extraction protocols intentionally drive all residues to the terminal sulfone state using strong oxidants (e.g., chromic-acetic acid) to ensure a single, stable analyte peak [1]. Synthetically, substituting the sulfone with the parent sulfide eliminates the strong electron-withdrawing effect necessary to activate the adjacent benzylic protons for alpha-alkylation, fundamentally altering the molecule's reactivity profile and downstream yield [2].

Chromatographic Resolution in Multi-Residue Pesticide Screening

In complex agricultural matrix analyses, co-elution of heavily chlorinated compounds is a primary cause of false positives. When subjected to gas chromatography, chlorbenside sulfone demonstrates a distinct elution profile compared to structurally similar acaricides. Specifically, tetradifon (a common co-contaminant) exhibits a relative retention time of 1.95 compared to chlorbenside sulfone [1]. This wide chromatographic separation ensures that chlorbenside sulfone can be accurately integrated without peak overlap, even in high-throughput multi-residue screens.

Evidence DimensionRelative Chromatographic Retention Time
Target Compound Data1.00 (Baseline reference peak)
Comparator Or BaselineTetradifon (1.95 relative retention time)
Quantified Difference0.95 relative retention time unit separation
ConditionsGas chromatography following aluminum oxide column cleanup

Guarantees that analytical laboratories can multiplex pesticide screens without interference from common structurally related acaricides, increasing sample throughput.

Analyte Stability Under Aggressive Oxidative Cleanup

Standardized residue extraction requires aggressive matrix cleanup. When exposed to chromic-acetic acid oxidation, the parent chlorbenside and its sulfoxide are quantitatively converted, while pure chlorbenside sulfone remains 100% structurally intact [1]. Procurement of the pre-oxidized sulfone standard is therefore mandatory for generating accurate calibration curves, as using the parent compound for calibration post-oxidation introduces conversion-rate variables that degrade quantitative reproducibility.

Evidence DimensionAnalyte stability during chromic-acetic acid cleanup
Target Compound Data100% stable (terminal oxidation state)
Comparator Or BaselineChlorbenside parent sulfide (0% stable, fully converted to sulfone)
Quantified DifferenceComplete divergence in chemical survival under standard assay conditions
ConditionsChromic-acetic acid oxidation during agricultural matrix extraction

Ensures reliable, linear calibration curves for regulatory compliance by utilizing the exact terminal analyte generated during standard extraction protocols.

Benzylic Proton Activation for Synthetic Derivatization

For synthetic applications, the sulfone linkage provides critical electronic modulation. The strong electron-withdrawing nature of the -SO2- group significantly lowers the pKa of the adjacent benzylic methylene protons compared to the parent sulfide [1]. This activation enables efficient deprotonation by standard bases (e.g., sodium hydride or alkoxides) for subsequent alpha-alkylation or condensation reactions, a pathway that is thermodynamically inaccessible when using the unoxidized chlorbenside baseline.

Evidence DimensionBenzylic proton acidity (pKa) and reactivity
Target Compound DataHighly activated methylene group suitable for alpha-alkylation
Comparator Or BaselineChlorbenside sulfide (unactivated methylene, unreactive to mild bases)
Quantified DifferenceEnabling vs. non-enabling for base-catalyzed alpha-substitution
ConditionsStandard basic conditions in organic synthesis (e.g., NaH in polar aprotic solvents)

Allows synthetic chemists to selectively functionalize the methylene bridge, making it a viable intermediate for novel agrochemical or materials development.

Regulatory Pesticide Residue Monitoring

Serves as the mandatory calibration standard for quantifying total chlorbenside applications, as field weathering and laboratory oxidation protocols convert all parent and sulfoxide residues into this terminal sulfone [1].

Environmental Fate and Degradation Studies

Utilized as a stable benchmark to track the half-life and soil mobility of chlorinated diaryl acaricides, providing a reliable endpoint for LC-MS/MS and GC-ECD tracking without degradation during analysis [2].

Precursor for Functionalized Diaryl Compounds

Employed in organic synthesis where the activated benzylic carbon (due to the adjacent sulfone) is exploited for alpha-alkylation, yielding complex, highly lipophilic molecules for pharmaceutical or materials research [3].

XLogP3

3.3

UNII

778U6079DF

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7082-99-7

Wikipedia

P-chlorobenzyl-p-chlorophenyl sulfone

Dates

Last modified: 08-15-2023

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